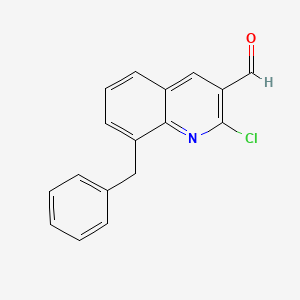

8-Benzyl-2-chloroquinoline-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

8-benzyl-2-chloroquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO/c18-17-15(11-20)10-14-8-4-7-13(16(14)19-17)9-12-5-2-1-3-6-12/h1-8,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPZJNNVBWUGFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC3=CC(=C(N=C32)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Benzyl 2 Chloroquinoline 3 Carbaldehyde

Retrosynthetic Strategies for Multi-Substituted Quinoline (B57606) Systems

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. For a multi-substituted quinoline like 8-Benzyl-2-chloroquinoline-3-carbaldehyde, this process reveals logical bond disconnections and strategic synthetic pathways.

A primary retrosynthetic disconnection involves the carbon-carbon bond between the quinoline C8 position and the benzyl (B1604629) group. This simplifies the target into two key synthons: a benzyl cation or radical equivalent and an 8-functionalized 2-chloroquinoline-3-carbaldehyde (B1585622) anion or organometallic equivalent. This approach isolates the challenge of installing the C8 substituent from the formation of the heterocyclic core.

The next logical step is to address the formation of the 2-chloroquinoline-3-carbaldehyde core. The simultaneous presence of a chloro group at C2 and a carbaldehyde at C3 strongly suggests the Vilsmeier-Haack reaction as a key synthetic transformation. This reaction is known to form this specific substitution pattern during the cyclization process. This disconnection leads back to a simpler N-arylacetamide (acetanilide) precursor, specifically an N-(2-benzylphenyl)acetamide.

Finally, the disconnection of the N-aryl bond in the acetanilide (B955) precursor leads back to a substituted aniline (B41778), such as 2-benzylaniline, and an acetylating agent. This completes the retrosynthetic pathway from the complex target molecule to simple, often commercially available, starting materials. This analytical process highlights two major synthetic challenges: the formation of the substituted quinoline core and the strategic introduction of the C8-benzyl group.

Approaches to the 2-Chloroquinoline-3-carbaldehyde Core

The synthesis of the 2-chloroquinoline-3-carbaldehyde scaffold is a critical step. The Vilsmeier-Haack reaction is a highly efficient and direct method, while other classical quinoline syntheses represent alternative, though less direct, pathways.

Vilsmeier-Haack Cyclization and Formylation Protocols

The Vilsmeier-Haack reaction is a powerful and widely used method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. wikipedia.orgwikipedia.org The reaction utilizes the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide (B127407), most commonly N,N-dimethylformamide (DMF). slideshare.netresearchgate.net

The process begins with the treatment of a substituted acetanilide with the Vilsmeier reagent. The reaction proceeds through a series of steps involving the conversion of the acetanilide into an imidoyl chloride and subsequently into an N-(α-chlorovinyl)aniline. slideshare.net This enamine intermediate is then diformylated at its β-position and undergoes cyclization to form the quinoline ring. slideshare.net The use of POCl₃ not only facilitates the cyclization but also serves as the chlorine source for the C2 position. The reaction is generally heated to ensure completion. wikipedia.orgresearchgate.net The regioselectivity of the cyclization is influenced by the substituents on the starting acetanilide, with electron-donating groups often facilitating the reaction and leading to good yields. wikipedia.org

Table 1: Vilsmeier-Haack Synthesis of Substituted 2-Chloroquinoline-3-carbaldehydes

| Starting Material (Acetanilide) | Reagents | Conditions | Product | Ref |

|---|---|---|---|---|

| N-phenylacetamide | POCl₃, DMF | Heat at 353 K for 15 h | 2-chloroquinoline-3-carbaldehyde | wikipedia.org |

| m-Methoxyacetanilide | POCl₃, DMF | Heat to 90°C | 2-chloro-7-methoxyquinoline-3-carbaldehyde | wikipedia.org |

| Acetanilides (general) | PCl₅, DMF | Heat at 120°C for 4 h | Substituted 2-chloro-3-formylquinolines | jk-sci.com |

Alternative Synthetic Pathways for Quinoline Ring Formation

While the Vilsmeier-Haack reaction provides a direct route to the desired core, several classical methods for quinoline ring formation are available, though they would require subsequent functionalization to achieve the 2-chloro-3-carbaldehyde substitution pattern.

Skraup Synthesis : This reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). wikipedia.orgiipseries.org The glycerol is first dehydrated to acrolein, which then undergoes a conjugate addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. pharmaguideline.com

Doebner-von Miller Reaction : A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones reacting with anilines, typically in the presence of a strong acid. iipseries.orgwikipedia.org

Friedländer Synthesis : This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or aldehyde). researchgate.netwikipedia.org The reaction can be catalyzed by either acid or base. researchgate.netjk-sci.com

Combes Synthesis : This synthesis produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgiipseries.org

These methods are fundamental in heterocyclic chemistry but are less convergent for the target core compared to the Vilsmeier-Haack protocol. wikipedia.org

Strategies for Introducing the 8-Benzyl Moiety

Introducing the benzyl group at the C8 position can be accomplished through modern C-H activation techniques or more traditional methods involving functional group interconversions and cross-coupling reactions.

Transition Metal-Catalyzed Coupling Reactions for Aryl/Benzyl Introduction

A modern and efficient strategy for functionalizing the C8 position of quinolines is through direct C-H activation, a process that avoids the need for pre-functionalized substrates. nih.govresearchgate.net This approach often utilizes the quinoline N-oxide as a directing group to achieve high regioselectivity. nih.govresearchgate.net

The synthesis would begin with the 2-chloroquinoline-3-carbaldehyde core, which is then oxidized to the corresponding N-oxide. This N-oxide intermediate is then subjected to a transition metal-catalyzed coupling reaction. Catalysts based on rhodium(III) and cobalt(III) have proven effective for the site-selective C8-alkylation of quinoline N-oxides with various coupling partners, including olefins and maleimides. nih.gov Palladium catalysts have also been extensively used for the C8-arylation of quinoline N-oxides with iodoarenes. acs.org After the C8-benzyl (or aryl) group is installed, the N-oxide directing group can be removed, typically through reduction, to yield the final product. This C-H activation strategy represents a highly atom- and step-economical route to C8-functionalized quinolines. nih.gov

Table 2: Examples of C8-Functionalization of Quinoline N-Oxides

| Catalyst System | Coupling Partner | Reaction Type | Product Type | Ref |

|---|---|---|---|---|

| [RhCp*Cl₂]₂ / AgSbF₆ | Maleimides | C8-Alkylation | 8-(Succinimido)quinoline N-Oxides | nih.gov |

| Cp*Co(III) | Allenes | C8-Dienylation | 8-(Dienyl)quinoline N-Oxides | nih.gov |

| Palladium(II) | Iodoarenes | C8-Arylation | 8-Arylquinoline N-Oxides | acs.org |

Functional Group Interconversion and Derivatization at C8

More traditional synthetic routes rely on the conversion of an existing functional group at the C8 position into the desired benzyl moiety. These multi-step sequences offer an alternative to direct C-H activation.

One common approach involves starting with an 8-haloquinoline, such as 8-bromo-2-chloroquinoline-3-carbaldehyde. This intermediate can undergo a Suzuki-Miyaura cross-coupling reaction with a benzylboronic acid or its ester derivative. researchgate.net This palladium-catalyzed reaction is a robust and versatile method for forming carbon-carbon bonds.

Another strategy begins with 8-aminoquinoline. The amino group can be converted into a diazonium salt, which is a versatile intermediate. For example, a Sandmeyer-type reaction could convert the diazonium salt to a halide, which could then be used in a subsequent cross-coupling reaction as described above. usd.edu

Alternatively, one could start with 8-hydroxyquinoline (B1678124). The hydroxyl group itself is not a good leaving group for cross-coupling, but it can be converted into a more reactive species, such as a triflate (trifluoromethanesulfonate). This 8-quinolyl triflate can then participate in various palladium-catalyzed cross-coupling reactions to introduce the benzyl group. scispace.com These methods, while potentially longer, are built upon well-established and reliable chemical transformations.

Optimization of Reaction Conditions and Yields

The optimization of the Vilsmeier-Haack reaction is crucial for maximizing the yield and purity of 8-Benzyl-2-chloroquinoline-3-carbaldehyde. Key parameters that are typically adjusted include the choice of solvent, the nature of the catalyst, temperature, and pressure.

In the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes, N,N-dimethylformamide (DMF) often serves as both a reactant and a solvent. However, other solvents such as chloroform (B151607) and dichloromethane (B109758) can also be utilized. ijsr.net The choice of solvent can influence the solubility of the reactants and intermediates, thereby affecting the reaction rate and yield.

The reaction is catalyzed by the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide with a halogenating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). wikipedia.orgnih.gov While not a catalyst in the traditional sense, the molar ratio of the Vilsmeier reagent to the N-arylacetamide is a critical factor. An excess of the Vilsmeier reagent is generally used to drive the reaction to completion. For the synthesis of related substituted quinolines, transition metal ions such as Cu(II), Ni(II), Co(II), and Cd(II) have been reported to influence the reaction. nih.gov The addition of a catalyst can potentially increase the reaction yield and reduce the reaction time. rsc.org

| Solvent | Typical Observations | Potential Impact on Yield |

|---|---|---|

| N,N-Dimethylformamide (DMF) | Acts as both reactant and solvent, promoting the formation of the Vilsmeier reagent. | Generally leads to good yields. |

| Chloroform | Can be used as an alternative solvent. | Yields may vary depending on the substrate. |

| Dichloromethane (DCM) | Another alternative solvent choice. | Can influence reaction kinetics and product isolation. |

Temperature is a significant parameter in the synthesis of 2-chloroquinoline-3-carbaldehydes. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process. For the synthesis of substituted 2-chloro-3-formyl quinolines, the reaction mixture is often heated for several hours. chemijournal.com For instance, the Vilsmeier cyclization of acetanilides is commonly performed by heating the reaction mixture to around 80-90 °C for 4 to 10 hours. chemijournal.com In some reported syntheses of analogous compounds, temperatures as high as 120 °C have been employed. nih.gov

The reaction is generally conducted at atmospheric pressure. There is no indication in the available literature for the synthesis of analogous compounds that elevated or reduced pressure is necessary or beneficial for this type of transformation.

| Temperature Range (°C) | Reaction Time (hours) | General Outcome |

|---|---|---|

| 60-70 | 12-16 | Moderate reaction rate, may require longer times for completion. |

| 80-90 | 4-10 | Commonly reported range for good yields. chemijournal.com |

| 100-120 | 2-4 | Faster reaction, but may lead to increased side products. nih.gov |

Following the completion of the reaction, the mixture is typically poured into ice-cold water to precipitate the crude product. ijsr.net The solid product can then be collected by filtration. ijsr.net

Further purification is generally achieved through recrystallization. researchgate.net A common solvent system for the recrystallization of 2-chloroquinoline-3-carbaldehydes is a mixture of petroleum ether and ethyl acetate (B1210297). researchgate.net Ethyl acetate alone has also been reported as a suitable recrystallization solvent. ijsr.net The purity of the final product is often assessed by techniques such as Thin Layer Chromatography (TLC), and its structure is confirmed by spectroscopic methods including IR and NMR. ijsr.net

Mechanistic Investigations of Chemical Transformations Involving 8 Benzyl 2 Chloroquinoline 3 Carbaldehyde

Reactivity of the Aldehyde Functionality at C3

The aldehyde group at the C3 position is a key site for a variety of chemical transformations, primarily involving nucleophilic additions and subsequent reactions. Its reactivity is influenced by the electron-withdrawing nature of the quinoline (B57606) ring system.

The aldehyde group of 2-chloroquinoline-3-carbaldehydes readily undergoes condensation reactions with primary amines and related nucleophiles. ekb.eg These reactions typically proceed via a nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate, which then eliminates a molecule of water to yield an imine, commonly known as a Schiff base. rsc.orgchemijournal.comnih.gov

For instance, the reaction with anilines in an appropriate solvent like ethanol (B145695) leads to the formation of N-(substituted-phenyl)methanimine derivatives. rsc.orgchemijournal.com Similarly, condensation with hydrazines produces the corresponding hydrazones. ekb.egrsc.org The mechanism involves the initial attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer, leading to a carbinolamine intermediate. Subsequent protonation of the hydroxyl group and elimination of water generates the final imine product. rsc.org The presence of acid catalysts can facilitate this process by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. nih.gov

The general mechanism for the condensation of 8-Benzyl-2-chloroquinoline-3-carbaldehyde with a primary amine (R-NH₂) can be summarized as follows:

Nucleophilic Attack: The nitrogen atom of the primary amine attacks the electrophilic carbon of the aldehyde group.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine intermediate.

Protonation and Dehydration: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (H₂O), which is subsequently eliminated to form a carbon-nitrogen double bond (imine).

| Reactant | Reagent | Product Type | Reference |

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted Anilines | Schiff Base (Imine) | rsc.orgchemijournal.com |

| 2-Chloroquinoline-3-carbaldehyde (B1585622) | Phenylhydrazine (B124118) | Hydrazone | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine (B178648) Hydrate (B1144303) | Hydrazone | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | β-Naphthylamine | Schiff Base (Imine) | ekb.eg |

This table presents examples of condensation reactions with analogs of 8-Benzyl-2-chloroquinoline-3-carbaldehyde.

The aldehyde functionality at C3 can be both oxidized and reduced to yield other important functional groups.

Oxidation: The oxidation of the aldehyde group in 2-chloroquinoline-3-carbaldehydes leads to the formation of the corresponding carboxylic acid. researchgate.net A common reagent used for this transformation is alkaline silver nitrate (B79036) in ethanol. researchgate.net The mechanism of this oxidation, particularly with Tollens' reagent (ammoniacal silver nitrate), involves the aldehyde being oxidized to a carboxylate anion, while the silver ions are reduced to elemental silver.

Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol. A standard reagent for this reduction is sodium borohydride (B1222165) (NaBH₄) in methanol. rsc.orgnih.gov The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated by the solvent (methanol) to give the final alcohol product, (8-Benzyl-2-chloroquinolin-3-yl)methanol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed. rsc.orgnih.gov

| Transformation | Reagent(s) | Product Functional Group | Reference |

| Oxidation | Alkaline Silver Nitrate | Carboxylic Acid | researchgate.net |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol | rsc.orgnih.gov |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | rsc.orgnih.gov |

This table summarizes common oxidation and reduction reactions for the aldehyde group in 2-chloroquinoline-3-carbaldehydes.

Reactivity of the Chloro-Substituent at C2

The chlorine atom at the C2 position of the quinoline ring is susceptible to substitution by various nucleophiles and can participate in cross-coupling reactions.

The C2 position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen atom. This makes the chloro-substituent a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. ekb.egresearchgate.net The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. nih.govlibretexts.org

The mechanism proceeds as follows:

Addition of Nucleophile: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In this intermediate, the aromaticity of the ring is temporarily lost, and the carbon at the site of attack becomes sp³ hybridized.

Elimination of Leaving Group: The aromaticity of the quinoline ring is restored by the departure of the chloride ion, resulting in the substituted product.

A variety of nucleophiles, including amines (like morpholine (B109124) or piperidine), thiols, and azide (B81097) ions, can displace the C2-chloro group. rsc.orgresearchgate.net For example, heating 2-chloroquinoline-3-carbaldehyde with morpholine in the presence of a base like potassium carbonate results in the formation of 2-morpholinoquinoline-3-carbaldehyde. rsc.org

| Nucleophile | Reaction Conditions | Product Type | Reference |

| Morpholine | Dimethylaminopyridine | 2-Morpholinoquinoline | rsc.orgnih.gov |

| Thiomorpholine | K₂CO₃, Ethanol, Heat | 2-Thiomorpholinoquinoline | rsc.orgnih.gov |

| Alkylthiol | - | 2-(Alkylthio)quinoline | researchgate.net |

| Sodium Azide | Acetic Acid or DMSO | Tetrazolo[1,5-a]quinoline (B14009986) | rsc.orgscribd.com |

This table illustrates various nucleophiles used in SNAr reactions with 2-chloroquinoline-3-carbaldehydes.

The C2-chloro substituent can also be utilized in transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly common. ekb.eg

One notable example is the Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide. rsc.org For 2-chloroquinoline-3-carbaldehydes, this reaction is typically carried out using a palladium catalyst, such as [PdCl₂(PPh₃)₂], and a copper(I) co-catalyst (CuI) in the presence of a base like triethylamine. rsc.org The catalytic cycle generally involves the oxidative addition of the palladium(0) complex to the carbon-chlorine bond, followed by transmetalation with the copper acetylide, and finally, reductive elimination to yield the 2-alkynyl-substituted quinoline product and regenerate the palladium(0) catalyst.

Other cross-coupling reactions, such as Suzuki or Stille couplings, could also be envisaged at this position, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl groups.

| Reaction Name | Catalysts | Coupling Partner | Product Type | Reference |

| Sonogashira Coupling | [PdCl₂(PPh₃)₂], CuI | Terminal Alkyne | 2-Alkynyl-3-formyl-quinoline | rsc.org |

This table provides an example of a cross-coupling reaction involving the C2-chloro substituent.

Reactivity of the Quinoline Nitrogen Atom

The protonation of the quinoline nitrogen increases the electron-withdrawing nature of the heterocyclic ring, which can further activate the C2 and C4 positions towards nucleophilic attack. This property can be exploited to influence the regioselectivity of certain reactions.

Influence of the 8-Benzyl Group on Reaction Selectivity and Rate

The presence of a benzyl (B1604629) group at the 8-position of the 2-chloroquinoline-3-carbaldehyde scaffold introduces significant steric and electronic effects that can profoundly influence the selectivity and rate of its chemical transformations. While direct mechanistic studies detailing these effects on this specific molecule are not extensively documented in the reviewed literature, established principles of organic chemistry and studies on related quinoline derivatives allow for a comprehensive analysis of its potential influence.

The 8-position on the quinoline ring is in close proximity to the heterocyclic nitrogen atom and the periposition of the benzene (B151609) ring. A bulky substituent like the benzyl group at this position can exert considerable steric hindrance, thereby affecting the approach of reagents to the reactive sites of the molecule, namely the formyl group at the 3-position and the chloro-substituted carbon at the 2-position.

Steric Effects on Reaction Selectivity:

The steric bulk of the 8-benzyl group is anticipated to play a crucial role in directing the stereochemical outcome of reactions. For instance, in nucleophilic additions to the carbaldehyde group, the benzyl substituent can block one face of the molecule, leading to a preference for the formation of one diastereomer over another. This is particularly relevant in reactions involving chiral reagents or catalysts, where the steric environment created by the benzyl group can enhance facial selectivity.

Furthermore, in reactions where the quinoline nitrogen acts as a Lewis base or is involved in chelation with a metal catalyst, the 8-benzyl group can restrict the coordination sphere around the nitrogen atom. This can influence the geometry of the transition state and, consequently, the selectivity of the reaction. For example, in metal-catalyzed cross-coupling reactions at the 2-chloro position, the steric hindrance from the 8-benzyl group might favor the use of less bulky ligands on the metal catalyst to achieve efficient transformation.

Electronic Effects on Reaction Rate:

Electronically, the benzyl group is generally considered to be weakly electron-donating through inductive effects. This can subtly influence the reactivity of the quinoline ring system. An increase in electron density on the quinoline nucleus could potentially modulate the electrophilicity of the carbaldehyde group and the reactivity of the 2-chloro substituent towards nucleophilic aromatic substitution.

The reactivity of 2-chloroquinoline-3-carbaldehydes in various reactions, such as condensation with active methylene (B1212753) compounds, cyclization reactions, and reactions with amines and hydrazines, has been reviewed. rsc.orgsemanticscholar.org The presence of substituents on the quinoline ring is known to affect the reaction rates and yields in these transformations. researchgate.netijsr.net For example, electron-withdrawing groups on the aromatic part of the quinoline can increase the reaction rates of nucleophilic substitutions. researchgate.net Conversely, the electron-donating nature of the benzyl group at the 8-position might slightly decrease the rate of such reactions.

In multicomponent reactions, where 2-chloroquinoline-3-carbaldehydes are versatile building blocks, the 8-benzyl group could influence the rate-determining step. researchgate.net If the initial step involves the attack of a nucleophile on the aldehyde, the steric hindrance around this group could slow down the reaction.

While specific quantitative data on the effect of the 8-benzyl group on reaction rates for 8-benzyl-2-chloroquinoline-3-carbaldehyde is not available in the provided literature, a general comparison of reaction outcomes for substituted versus unsubstituted 2-chloroquinoline-3-carbaldehydes can provide qualitative insights.

Table 1: Expected Influence of the 8-Benzyl Group on Various Reaction Types

| Reaction Type | Expected Influence on Selectivity | Expected Influence on Rate |

| Nucleophilic addition to the carbaldehyde | Increased diastereoselectivity due to steric hindrance on one face of the molecule. | Potentially decreased rate due to steric hindrance around the aldehyde. |

| Nucleophilic aromatic substitution at C-2 | May influence regioselectivity in cases of multiple potential leaving groups (not applicable here). | Potentially decreased rate due to steric hindrance and weak electron-donating effect. |

| Condensation reactions | Can influence the E/Z selectivity of the resulting double bond. | May decrease the rate due to steric hindrance affecting the approach of the nucleophile. |

| Cyclization reactions involving both aldehyde and chloro groups | Can dictate the stereochemistry of newly formed chiral centers. | The overall rate may be affected depending on the rate-determining step. |

It is important to note that the conformational flexibility of the benzyl group could also play a role. The rotation around the bond connecting the benzyl group to the quinoline ring can lead to different spatial arrangements, which might, in turn, affect its steric impact on a given reaction.

Advanced Structural Characterization and Spectroscopic Elucidation

X-ray Crystallography for Molecular Conformation and Packing

While specific crystal structure data for 8-benzyl-2-chloroquinoline-3-carbaldehyde is not publicly available, a detailed analysis of its core structure, 2-chloroquinoline-3-carbaldehyde (B1585622), provides significant insights into the expected molecular geometry. iucr.orgresearchgate.net X-ray diffraction studies on this parent compound reveal a monoclinic crystal system with the space group P2₁/n. iucr.orgresearchgate.net

The core quinolinyl fused-ring system is established to be planar, with a root-mean-square (r.m.s.) deviation of just 0.018 Å. iucr.orgresearchgate.net The aldehyde (formyl) group at the 3-position is found to be only slightly bent out of this plane, indicated by a C—C—C—O torsion angle of 8.2 (3)°. iucr.orgresearchgate.net

Table 1: Crystallographic Data for the Analogous Compound 2-Chloroquinoline-3-carbaldehyde

| Parameter | Value iucr.org |

| Chemical Formula | C₁₀H₆ClNO |

| Formula Weight | 191.61 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.8784 (9) |

| b (Å) | 3.9235 (3) |

| c (Å) | 18.1375 (12) |

| β (°) | 101.365 (4) |

| Volume (ų) | 828.72 (10) |

| Z | 4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule in solution. A combination of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of 8-benzyl-2-chloroquinoline-3-carbaldehyde is expected to show distinct signals for the aldehydic proton, the aromatic protons on both the quinoline (B57606) and benzyl (B1604629) rings, and the benzylic methylene (B1212753) protons.

Aldehydic Proton (-CHO): A singlet is expected in the downfield region, typically around δ 10.0-10.5 ppm, due to the deshielding effect of the carbonyl group.

Quinoline Ring Protons: The proton at the C4 position (H-4) is expected to appear as a sharp singlet, significantly downfield (around δ 8.5-8.8 ppm) due to the anisotropic effects of the fused aromatic system and the adjacent aldehyde. The protons on the benzo-fused portion of the ring (H-5, H-6, H-7) would appear as a complex multiplet system of doublets and triplets between δ 7.5 and 8.2 ppm, with coupling constants characteristic of ortho and meta relationships (J ≈ 7-9 Hz and 1-3 Hz, respectively). ekb.eg

Benzyl Group Protons: The benzylic methylene protons (-CH₂-) would present as a singlet around δ 4.0-4.5 ppm. The five protons of the phenyl ring would likely appear as a multiplet in the δ 7.2-7.4 ppm region.

Table 2: Predicted ¹H NMR Chemical Shift Assignments

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H (Aldehyde) | 10.0 - 10.5 | Singlet (s) |

| H-4 | 8.5 - 8.8 | Singlet (s) |

| H-5, H-6, H-7 | 7.5 - 8.2 | Multiplet (m) |

| H (Benzyl -CH₂-) | 4.0 - 4.5 | Singlet (s) |

| H (Benzyl -Ph) | 7.2 - 7.4 | Multiplet (m) |

The ¹³C NMR spectrum would provide signals for all 17 carbon atoms in the molecule.

Carbonyl Carbon: The aldehyde carbon is the most deshielded, expected around δ 189-192 ppm. chemijournal.com

Aromatic Carbons: The numerous aromatic carbons of the quinoline and benzyl rings would appear in the δ 120-150 ppm range. The carbon bearing the chlorine atom (C-2) is expected around δ 150-155 ppm, while the quaternary carbons at the ring junctions (C-4a, C-8a) would also be in this region.

Benzylic Carbon: The methylene carbon (-CH₂-) signal is anticipated in the aliphatic region, around δ 35-40 ppm.

DEPT (Distortionless Enhancement by Polarization Transfer) spectroscopy would be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent. This would definitively identify the benzylic CH₂ signal.

Table 3: Predicted ¹³C NMR Chemical Shift Assignments

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 189 - 192 |

| C-2 | 150 - 155 |

| C-4, C-4a, C-8a (Quaternary) | 135 - 150 |

| C-3, C-5, C-6, C-7, C-8 | 120 - 135 |

| C (Benzyl -Ph) | 125 - 140 |

| CH₂ (Benzylic) | 35 - 40 |

2D NMR experiments are essential to confirm the assignments made from 1D spectra by establishing through-bond correlations. indexcopernicus.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would be crucial for tracing the connectivity of the protons on the benzo-fused ring (H-5 through H-6 to H-7). acs.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C, one bond). It would be used to definitively link each proton signal (e.g., H-4, H-5, benzylic CH₂) to its corresponding carbon signal. researchgate.netwisc.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²J and ³J couplings). magritek.comresearchgate.net It is invaluable for piecing together the molecular skeleton. Key expected correlations for 8-benzyl-2-chloroquinoline-3-carbaldehyde would include:

The aldehydic proton to C-3 and C-4.

The H-4 proton to C-2, C-3, C-4a, and C-5.

The benzylic CH₂ protons to C-7, C-8, C-8a, and the ipso-carbon of the phenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. rsc.org For 8-benzyl-2-chloroquinoline-3-carbaldehyde, with a molecular formula of C₁₇H₁₂ClNO, the expected exact mass can be calculated. matrixscientific.com The presence of chlorine would result in a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity approximately one-third that of the molecular ion peak [M]⁺, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 4: HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₇H₁₂ClNO |

| Molecular Weight (Average) | 281.74 |

| Calculated Exact Mass [M+H]⁺ for C₁₇H₁₃³⁵ClNO⁺ | 282.0731 |

| Calculated Exact Mass [M+H]⁺ for C₁₇H₁₃³⁷ClNO⁺ | 284.0702 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The spectrum of 8-benzyl-2-chloroquinoline-3-carbaldehyde would be dominated by absorptions from the aldehyde and aromatic components. chemijournal.com

Table 5: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aldehyde C-H | Stretch | 2850 - 2700 (often two weak bands) |

| Aldehyde C=O | Stretch | 1710 - 1685 (strong) libretexts.org |

| Aromatic C=C | Stretch | 1600 - 1450 (multiple bands) |

| C-Cl | Stretch | 780 - 740 |

| C-H out-of-plane bend | Bend | 900 - 675 libretexts.org |

The strong carbonyl (C=O) stretch is particularly diagnostic for the aldehyde group. ekb.eg The precise positions of the aromatic C=C stretching and C-H bending bands can provide further information about the substitution pattern of the rings. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for elucidating the electronic structure of conjugated systems like "8-Benzyl-2-chloroquinoline-3-carbaldehyde." The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur and their intensities are characteristic of the molecule's specific electronic transitions and are influenced by the molecular structure and the solvent used.

Detailed Research Findings

A comprehensive search of scientific literature did not yield specific experimental UV-Vis spectroscopic data, such as absorption maxima (λmax) and molar absorptivity (ε) values, for the compound "8-Benzyl-2-chloroquinoline-3-carbaldehyde." Research on 2-chloroquinoline-3-carbaldehyde derivatives primarily focuses on their synthesis and other spectroscopic characterizations like NMR and IR. chemijournal.comresearchgate.netrsc.orgnih.gov Studies detailing the photophysical properties of quinolines have often centered on derivatives with different substitution patterns, such as 8-hydroxyquinolines, which exhibit distinct electronic behavior due to the presence of the hydroxyl group. walisongo.ac.idnih.gov

Expected Electronic Transitions

Based on the structure of "8-Benzyl-2-chloroquinoline-3-carbaldehyde," several electronic transitions can be anticipated. The molecule contains multiple chromophores: the quinoline bicyclic system, the carbonyl group of the carbaldehyde, the chloro substituent, and the benzyl group. The extended π-system of the quinoline ring is expected to give rise to intense absorptions in the UV region, corresponding to π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

The carbaldehyde group attached to the quinoline ring at the 3-position extends the conjugation, which is expected to cause a bathochromic (red) shift of the π → π* absorption bands to longer wavelengths compared to unsubstituted quinoline. Additionally, the carbonyl group possesses non-bonding electrons (n electrons) on the oxygen atom, which can lead to a lower energy n → π* transition. This transition is typically much weaker in intensity than the π → π* transitions.

The presence of the chloro substituent at the 2-position and the benzyl group at the 8-position can also influence the electronic spectrum. The chlorine atom, with its lone pairs of electrons, can act as an auxochrome and may cause slight shifts in the absorption maxima. The benzyl group, while not directly in conjugation with the main quinoline-carbaldehyde chromophore, can have a minor electronic influence.

The solvent in which the spectrum is recorded can significantly affect the positions of the absorption bands. Polar solvents are known to cause a blue shift (hypsochromic shift) in n → π* transitions and a red shift (bathochromic shift) in π → π* transitions.

Data on Structurally Related Compounds

While specific data for "8-Benzyl-2-chloroquinoline-3-carbaldehyde" is unavailable, studies on other quinoline derivatives provide some context. For instance, the UV-Vis spectra of various 8-hydroxyquinoline (B1678124) derivatives have been extensively studied, showing characteristic absorption bands that are sensitive to substitution on the quinoline ring. nih.govnih.gov However, the electronic properties of an 8-benzyl derivative would differ significantly from an 8-hydroxy derivative.

Without experimental data, a precise quantitative analysis of the UV-Vis spectrum for "8-Benzyl-2-chloroquinoline-3-carbaldehyde" remains speculative. Further experimental investigation is required to determine the exact absorption maxima, molar absorptivity coefficients, and to definitively assign the electronic transitions for this compound.

Based on a comprehensive search of available scientific literature, detailed theoretical and computational chemistry studies specifically for the compound “8-Benzyl-2-chloroquinoline-3-carbaldehyde” are not publicly available at this time.

While computational analyses, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and the calculation of reactivity descriptors, have been performed on related quinoline derivatives, this specific 8-benzyl substituted compound has not been the subject of such published research.

Therefore, it is not possible to provide the requested scientifically accurate data and detailed findings for the specified outline sections concerning 8-Benzyl-2-chloroquinoline-3-carbaldehyde. Information on molecular geometry, HOMO-LUMO characteristics, charge distribution, intramolecular interactions, and reactivity descriptors is contingent on dedicated computational studies which could not be located.

Theoretical and Computational Chemistry Studies

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms, including the characterization of transition states. These theoretical studies provide insights into reaction pathways, activation energies, and the electronic and geometric structures of transient species that are often difficult or impossible to observe experimentally.

General computational studies on quinoline (B57606) derivatives have utilized DFT to explore properties such as electrophilicity, chemical hardness, and electronic spectra. rsc.orgnih.gov These studies lay a foundation for how computational methods can be applied to this class of compounds. For instance, DFT calculations at the B3LYP/6-31G'(d,p) level have been used to determine various molecular properties of newly synthesized quinoline derivatives. rsc.orgnih.gov

The synthesis of the broader class of 2-chloroquinoline-3-carbaldehydes is well-documented, often involving the Vilsmeier-Haack reaction. nih.govchemijournal.comsemanticscholar.org This reaction itself presents a complex mechanism involving chlorination, formylation, and cyclization, which could be a subject for future computational investigation to understand the precise role of substituents like the 8-benzyl group.

Furthermore, the reactivity of the aldehyde and chloro groups in 2-chloroquinoline-3-carbaldehydes has been extensively explored for the synthesis of fused heterocyclic systems. nih.govsemanticscholar.orgresearchgate.net These reactions, including condensations and cycloadditions, proceed through various intermediates and transition states. nih.gov Computational modeling of these pathways for 8-Benzyl-2-chloroquinoline-3-carbaldehyde would be invaluable for understanding substituent effects on reaction kinetics and selectivity.

Derivatization and Chemical Scaffold Development from 8 Benzyl 2 Chloroquinoline 3 Carbaldehyde

Transformations at the Carbaldehyde Group

The aldehyde functional group is highly susceptible to nucleophilic attack and condensation reactions, making it a prime target for initial structural modifications.

Synthesis of Schiff Bases and Imines

The condensation of the carbaldehyde group with primary amines is a fundamental and efficient method for generating Schiff bases (imines). This reaction typically involves heating the aldehyde with a primary amine, often in a solvent like ethanol (B145695) or acetone, sometimes with an acidic catalyst. nih.govchemijournal.com This transformation is a cornerstone for creating a variety of new quinoline (B57606) derivatives.

The reaction of 8-Benzyl-2-chloroquinoline-3-carbaldehyde with various primary amines, such as substituted anilines, phenylhydrazine (B124118), and aminobenzoic acid, leads to the formation of the corresponding N-substituted imines. nih.govekb.eg These Schiff bases are not only stable final products but also serve as crucial intermediates for further synthetic elaborations, including cycloaddition reactions. rsc.org For instance, condensation with hydrazine (B178648) hydrate (B1144303) produces a hydrazone, which can be further reacted with other aldehydes to create more complex hydrazono-quinolines. nih.gov

Table 1: Synthesis of Schiff Bases from 8-Benzyl-2-chloroquinoline-3-carbaldehyde

| Amine Reactant | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Substituted Anilines | Acetone, reflux | N-(substituted-phenyl)methanimine | nih.gov |

| Phenylhydrazine | Methanol, reflux | N-phenylamino-imine | rsc.org |

| Hydrazine Hydrate | Ethanol, reflux | Hydrazone | nih.gov |

| p-Aminobenzoic Acid | Ethanol, ambient temp. | 4-(((8-benzyl-2-chloroquinolin-3-yl)methylene)amino)benzoic acid | ekb.eg |

Condensation Reactions with Active Methylene (B1212753) Compounds

The carbaldehyde group readily undergoes Knoevenagel condensation with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate, acetophenones). nih.govresearchgate.netorganic-chemistry.org These reactions are typically catalyzed by a base, such as potassium carbonate or an amine like piperidine, and result in the formation of a new carbon-carbon double bond. nih.govnewsama.com

When 8-Benzyl-2-chloroquinoline-3-carbaldehyde is reacted with active methylene compounds, it yields α,β-unsaturated derivatives. For example, reaction with acetophenones under microwave irradiation in the presence of anhydrous potassium carbonate affords the corresponding unsaturated ketones (chalcones). nih.gov In some cases, these condensation reactions can be followed by an intramolecular cyclization, leading to the formation of fused heterocyclic systems, such as pyrano[2,3-b]quinolines. researchgate.net

Table 2: Condensation of 8-Benzyl-2-chloroquinoline-3-carbaldehyde with Active Methylene Compounds

| Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Substituted Acetophenones | K₂CO₃, Ethanol, Microwave | α,β-Unsaturated Ketone | nih.gov |

| Malononitrile | L-proline | Thiopyrano[2,3-b]quinoline (in multicomponent reaction) | nih.gov |

Cycloaddition Reactions

The carbaldehyde moiety, or more commonly, its imine derivatives, can participate in cycloaddition reactions to construct various heterocyclic rings. These reactions are powerful tools for building molecular complexity in a single step.

A notable example is the reaction of Schiff bases derived from 2-chloroquinoline-3-carbaldehydes with chloroacetyl chloride in the presence of a base like triethylamine. This [2+2] cycloaddition yields 3-chloro-4-(2-chloroquinolin-3-yl)azetidin-2-ones (β-lactams). rsc.org Furthermore, multicomponent reactions involving the aldehyde, an amine (like a substituted aniline), and a thiol (such as 2-mercaptoacetic acid) can be used to synthesize quinolinyl-thiazolidinones under solvent-free conditions. nih.gov These reactions demonstrate the utility of the carbaldehyde group as a linchpin for assembling complex ring systems. rsc.orgnewsama.com

Table 3: Cycloaddition Reactions Involving the C3-Carbaldehyde Moiety

| Reaction Type | Reactants | Resulting Heterocycle | Reference |

|---|---|---|---|

| [2+2] Cycloaddition | Schiff Base + Chloroacetyl Chloride | Azetidin-2-one (β-lactam) | rsc.org |

| Multicomponent Cycloaddition | Aldehyde + Aniline (B41778) + 2-Mercaptoacetic Acid | Thiazolidinone | nih.gov |

Modifications at the Chloro-Substituent

The chlorine atom at the C2 position is activated towards nucleophilic substitution due to the electron-withdrawing effect of the quinoline ring nitrogen. This reactivity allows for the introduction of a wide array of functional groups through both nucleophilic displacement and metal-catalyzed cross-coupling reactions.

Nucleophilic Displacement with Various Nucleophiles

The C2-chloro group can be readily displaced by a variety of nitrogen, oxygen, and sulfur-based nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. nih.govresearchgate.net This reaction is a straightforward method for functionalizing the quinoline core.

For example, heating 8-Benzyl-2-chloroquinoline-3-carbaldehyde with secondary amines such as morpholine (B109124) or thiomorpholine, typically in the presence of a base like potassium carbonate, results in the formation of the corresponding 2-morpholino- or 2-thiomorpholino-quinoline-3-carbaldehydes. nih.gov Similarly, reaction with sodium azide (B81097) can lead to the formation of a tetrazolo[1,5-a]quinoline (B14009986) system through an initial SNAr reaction followed by intramolecular cyclization. rsc.org

Table 4: Nucleophilic Displacement of the C2-Chloro Group

| Nucleophile | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Morpholine | DMAP (cat.), heat | 2-Morpholinoquinoline | nih.gov |

| Thiomorpholine | K₂CO₃, Ethanol, heat | 2-Thiomorpholinoquinoline | nih.gov |

| Sodium Azide | Acetic Acid | Tetrazolo[1,5-a]quinoline | rsc.org |

Palladium/Copper-Catalyzed Cross-Coupling for C2 Functionalization

Modern cross-coupling reactions provide a powerful and versatile strategy for forming new carbon-carbon and carbon-heteroatom bonds at the C2 position. Palladium and copper-catalyzed reactions are particularly prominent in this context. researchgate.netrsc.org

The Sonogashira coupling reaction, which utilizes a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper co-catalyst (CuI), enables the reaction of 8-Benzyl-2-chloroquinoline-3-carbaldehyde with various terminal alkynes. nih.gov This process efficiently introduces 2-alkynyl substituents onto the quinoline scaffold. Additionally, the Suzuki-Miyaura cross-coupling, employing a palladium catalyst, can be used to couple the C2 position with arylboronic acids, allowing for the synthesis of 2-arylquinoline derivatives. nih.gov These methods significantly expand the range of accessible structures by enabling the formation of C(sp²)-C(sp) and C(sp²)-C(sp²) bonds.

Table 5: Palladium/Copper-Catalyzed Cross-Coupling at the C2-Position

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Terminal Alkynes | [PdCl₂(PPh₃)₂] / CuI | 2-Alkynyl-3-formyl-quinoline | nih.gov |

Construction of Fused and Annulated Heterocyclic Systems

The strategic placement of reactive sites in 8-benzyl-2-chloroquinoline-3-carbaldehyde facilitates its use as a building block for creating more intricate molecular architectures. The aldehyde group is a key site for condensation and cyclization reactions, while the chloro group can be displaced by various nucleophiles, enabling the closure of new heterocyclic rings.

The synthesis of pyrrolo[3,4-b]quinolinone, a fused heterocyclic system, can be achieved from 2-chloroquinoline-3-carbaldehyde (B1585622) analogs. nih.govrsc.org A common method involves heating the quinoline precursor with formamide (B127407) and formic acid in an ethanol solvent. nih.govrsc.org This reaction typically proceeds over several hours to yield the fused cyclic product. nih.govrsc.org

The proposed mechanism for this transformation begins with the nucleophilic addition of the amino group of formamide to the electrophilic carbonyl carbon of the aldehyde on the quinoline ring. nih.govrsc.org This is followed by a condensation step, resulting in the formation of an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate. nih.govrsc.org The final step involves the intramolecular cyclization through the elimination of a hydrogen chloride (HCl) molecule, leading to the formation of the target 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. nih.govrsc.org

Table 1: General Reaction Conditions for Pyrrolo[3,4-b]quinolinone Synthesis

| Reactants | Reagents | Solvent | Conditions | Product |

| 2-Chloroquinoline-3-carbaldehyde analog | Formamide, Formic acid | Ethanol | Heating | 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one |

The construction of the pyrazolo[3,4-b]quinoline scaffold from 2-chloroquinoline-3-carbaldehyde derivatives can be accomplished through several synthetic pathways. nih.govrsc.orgijartet.com

One prominent method involves a two-step process. First, the 2-chloroquinoline-3-carbaldehyde is converted into the corresponding 2-chloroquinoline-3-carbonitrile. nih.govrsc.org This is often achieved by treating the aldehyde with aqueous ammonia (B1221849) in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036). nih.govrsc.org The resulting carbonitrile then undergoes a cycloaddition reaction with hydrazine hydrate to furnish the 1H-pyrazolo[3,4-b]quinolin-3-amine. nih.govrsc.org

An alternative and more direct approach is the condensation of the 2-chloroquinoline-3-carbaldehyde derivative with a hydrazine, such as phenylhydrazine. nih.govrsc.org This reaction initially forms a Schiff base intermediate. Subsequent intramolecular cyclization, which can be induced by heating in a high-boiling solvent like nitrobenzene (B124822) with a catalytic amount of pyridine (B92270), results in the formation of the fused pyrazolo[3,4-b]quinoline ring system. nih.govrsc.org For instance, the reaction of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) with phenylhydrazine yields 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline. nih.govrsc.org

Table 2: Synthetic Approaches to Pyrazolo[3,4-b]quinolines

| Starting Material | Reagents | Key Intermediate | Final Product |

| 2-Chloroquinoline-3-carbaldehyde analog | 1. aq. NH₃, Ceric ammonium nitrate2. Hydrazine hydrate | 2-Chloroquinoline-3-carbonitrile | 1H-Pyrazolo[3,4-b]quinolin-3-amine |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Phenylhydrazine, Pyridine (cat.) | Schiff base | 6-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline |

Naphthyridines, which are pyridopyridines, represent another class of fused heterocyclic systems that can be synthesized from substituted 2-chloro-3-formyl-quinolines. Specifically, the synthesis of tetrahydrodibenzo[b,g] nih.govnih.govnaphthyridin-1(2H)-ones has been reported through a multi-component reaction. nih.gov

This reaction involves the condensation of a substituted 2-chloro-3-formyl-quinoline with a β-dicarbonyl compound, such as 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), and an enaminone, often catalyzed by an organocatalyst like L-proline. nih.gov The mechanism is thought to proceed through the formation of an iminium ion from the reaction of the quinoline aldehyde and L-proline. nih.gov This is followed by a Knoevenagel condensation with the dicarbonyl compound. nih.gov Subsequent reaction with the enaminone and an intramolecular cyclization step leads to the final tetrahydrodibenzo[b,g] nih.govnih.govnaphthyridin-1(2H)-one product. nih.gov

Table 3: Components for Multi-Component Synthesis of Naphthyridinones

| Quinoline Component | Dicarbonyl Component | Amine Component | Catalyst | Product Class |

| Substituted 2-chloro-3-formyl-quinoline | 5,5-dimethylcyclohexane-1,3-dione | Enaminone | L-proline | Tetrahydrodibenzo[b,g] nih.govnih.govnaphthyridin-1(2H)-ones |

Conclusion and Future Research Perspectives

Summary of Current Research Landscape

However, the broader class of 2-chloroquinoline-3-carbaldehydes has been extensively investigated. These compounds are typically synthesized via the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of substituted acetanilides. rsc.orgresearchgate.net The resulting scaffold is a valuable building block, with the 2-chloro and 3-formyl groups serving as handles for a vast array of chemical transformations. rsc.orgrsc.orgnih.gov The chlorine atom is susceptible to nucleophilic substitution, while the aldehyde group readily participates in condensation, oxidation, reduction, and multicomponent reactions. rsc.orgekb.eg This established reactivity provides a solid foundation upon which the research potential of the 8-benzyl derivative can be confidently predicted.

Identification of Unexplored Synthetic Pathways and Functionalizations

The true potential of 8-Benzyl-2-chloroquinoline-3-carbaldehyde lies in the vast number of unexplored synthetic and functionalization reactions that can be envisioned based on the known chemistry of its analogues.

Unexplored Synthetic Pathways

The most direct and unexplored route to synthesize this target compound is the Vilsmeier-Haack cyclization of N-(2-benzylphenyl)acetamide. This reaction would involve the treatment of the acetanilide (B955) precursor with a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃). chemijournal.comijsr.net The proposed pathway is outlined below.

Table 1: Proposed Synthesis of 8-Benzyl-2-chloroquinoline-3-carbaldehyde

| Step | Reaction | Starting Material | Reagents | Product | General Conditions |

|---|---|---|---|---|---|

| 1 | Vilsmeier-Haack Cyclization | N-(2-benzylphenyl)acetamide | POCl₃, DMF | 8-Benzyl-2-chloroquinoline-3-carbaldehyde | Addition of POCl₃ to substrate in DMF at 0-5°C, followed by heating. |

Unexplored Functionalizations

The unique trifunctional nature of the molecule opens avenues for numerous selective transformations that have not yet been applied to this specific derivative. These can be categorized by the reactive site.

Reactions at the 2-Chloro Position: The chlorine atom can be displaced by a variety of nucleophiles to introduce new functionalities. This includes reactions with amines (to form aminopyridines), thiols (to form thiopyridines), and alkoxides (to form alkoxypyridines). rsc.org

Reactions at the 3-Carbaldehyde Position: The aldehyde is a versatile handle for transformations such as Schiff base formation with anilines or hydrazines, reduction to a primary alcohol, oxidation to a carboxylic acid, or Knoevenagel condensation with active methylene (B1212753) compounds. nih.govekb.eg

Reactions involving the 8-Benzyl Group: The benzyl (B1604629) group is a distinctive feature that offers exciting and unexplored possibilities. Modern synthetic methods like transition-metal-catalyzed C-H activation could be employed to functionalize the benzylic methylene position or the aromatic ring of the benzyl substituent itself, creating complex molecular architectures.

Table 2: Potential Unexplored Functionalization Reactions

| Reactive Site | Reaction Type | Potential Reagents | Potential Product Class |

|---|---|---|---|

| 2-Chloro Group | Nucleophilic Aromatic Substitution | R-NH₂, R-SH, R-OH/Base | 2-Amino-, 2-Thio-, 2-Alkoxy-quinolines |

| 3-Carbaldehyde Group | Condensation | Hydrazine (B178648), Substituted Anilines | Hydrazones, Schiff Bases (Imines) |

| 3-Carbaldehyde Group | Reduction/Oxidation | NaBH₄ / KMnO₄ | (Quinolin-3-yl)methanols / Quinoline-3-carboxylic acids |

| 8-Benzyl Group | C-H Functionalization | Pd, Rh, or Ir catalysts | Derivatives functionalized at the benzylic or aromatic position |

Opportunities for Advanced Mechanistic Investigations

The unexplored synthesis and reactivity of 8-Benzyl-2-chloroquinoline-3-carbaldehyde present significant opportunities for advanced mechanistic studies.

A primary area for investigation is the proposed Vilsmeier-Haack synthesis. The presence of the bulky, electron-donating benzyl group at the ortho-position of the N-phenylacetamide precursor could profoundly influence the regioselectivity and kinetics of the electrophilic aromatic substitution and subsequent cyclization steps. Kinetic studies comparing the reaction rates of N-(2-benzylphenyl)acetamide with other substituted acetanilides could elucidate the electronic and steric effects of the benzyl group. rsc.org Computational modeling using Density Functional Theory (DFT) could map the reaction energy profile, identify transition states, and predict the most favorable cyclization pathway.

Furthermore, the selective functionalization of the three reactive sites offers fertile ground for mechanistic inquiry. Investigating the conditions required for orthogonal reactivity—the selective transformation of one functional group in the presence of the others—would be of high synthetic value. For instance, studying the mechanism of transition-metal-catalyzed C-H activation of the benzyl group while the chloro and aldehyde moieties remain intact would provide valuable insights into catalyst design and ligand effects for achieving high selectivity in complex molecules.

Potential for Development of Novel Methodologies in Quinoline (B57606) Chemistry

Systematic exploration of 8-Benzyl-2-chloroquinoline-3-carbaldehyde could serve as a catalyst for the development of novel and broadly applicable synthetic methodologies within quinoline chemistry.

The compound's unique structure makes it an ideal platform for designing and validating new tandem or cascade reactions. For example, a synthetic sequence could be developed where an initial condensation at the aldehyde group forms an intermediate that subsequently undergoes an intramolecular cyclization involving the 8-benzyl group. Such a strategy could provide rapid access to novel, complex, and rigid polycyclic heterocyclic systems that would be difficult to assemble through traditional methods.

Moreover, the benzyl group could be exploited as a temporary directing group to control regioselectivity in the functionalization of the quinoline core. For instance, it might direct metallation or C-H activation to the C7 position, a typically less reactive site. After the desired transformation at C7, the benzyl group could potentially be removed, providing a novel strategic approach to synthesizing uniquely substituted quinolines. The development of such methodologies, pioneered on this specific molecule, could then be generalized to other substituted quinoline systems, thereby expanding the synthetic chemist's toolkit.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 8-benzyl-2-chloroquinoline-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Vilsmeier-Haack formylation, where a substituted quinoline precursor reacts with DMF and POCl₃. For example, acetanilide derivatives are condensed with DMF under phosphoryl chloride catalysis to form 2-chloroquinoline-3-carbaldehyde intermediates. Subsequent benzylation at the 8-position requires careful control of temperature (e.g., reflux in chlorohydrin acid for 16 hours) and stoichiometric ratios to avoid side reactions like over-alkylation or decomposition . Yield optimization often involves adjusting reaction time, solvent polarity, and catalyst loading.

Q. How can researchers characterize 8-benzyl-2-chloroquinoline-3-carbaldehyde using spectroscopic and crystallographic techniques?

- Methodological Answer : Key characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the aldehyde proton (δ ~10 ppm) and benzyl/chlorine substituents.

- X-ray Crystallography : Single-crystal analysis (e.g., using synchrotron radiation) resolves spatial arrangements, bond angles, and intermolecular interactions, as demonstrated in studies of structurally similar 2-chloro-8-methoxyquinoline derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What purity standards and analytical methods are critical for ensuring reproducibility in studies involving this compound?

- Methodological Answer : Purity ≥95% (by HPLC or GC) is essential for reliable results. Techniques include:

- Chromatography : Reverse-phase HPLC with UV detection at 254 nm.

- Elemental Analysis : Confirming C, H, N, and Cl content within ±0.4% of theoretical values.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles. Commercial batches with ≥97% purity (HPLC) are recommended for baseline reproducibility .

Advanced Research Questions

Q. How do electronic effects of the benzyl and chlorine substituents influence the reactivity of 8-benzyl-2-chloroquinoline-3-carbaldehyde in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing chlorine at C2 increases electrophilicity at the C3 aldehyde, facilitating nucleophilic attacks (e.g., Grignard reagents or amines). The benzyl group at C8 sterically hinders para-substitution but stabilizes intermediates via π-π interactions. Computational studies (DFT calculations) can map charge distribution and predict regioselectivity .

Q. What experimental strategies mitigate competing side reactions (e.g., dimerization or oxidation) during large-scale synthesis?

- Methodological Answer :

- Controlled Atmosphere : Use inert gas (N₂/Ar) to prevent oxidation of the aldehyde group.

- Low-Temperature Quenching : Rapid cooling after formylation minimizes dimerization.

- Additives : Catalytic amounts of TEMPO or BHT suppress radical-mediated side reactions .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or MS fragments) for derivatives of this compound?

- Methodological Answer :

- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotamerism) causing peak splitting.

- Isotopic Labeling : Use ²H or ¹³C-labeled analogs to trace fragmentation pathways in MS.

- Cross-Validation : Compare data with structurally characterized analogs (e.g., 2-chloro-8-methoxyquinoline-3-carbaldehyde) to assign ambiguous signals .

Q. What are the challenges in crystallizing 8-benzyl-2-chloroquinoline-3-carbaldehyde, and how can solvent systems be optimized for single-crystal growth?

- Methodological Answer : Slow evaporation from mixed solvents (e.g., DCM/hexane or EtOAc/petroleum ether) promotes nucleation. Crystallization trials should screen for polymorphs using gradient cooling (e.g., 4°C/day). For stubborn cases, vapor diffusion or seeding with microcrystals may be required .

Q. How does the introduction of substituents at the quinoline core impact biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer : Systematic SAR involves synthesizing analogs with variations at C2 (Cl → F, Br), C8 (benzyl → alkyl/aryl), and C3 (aldehyde → oxime/amide). Biological assays (e.g., enzyme inhibition or cytotoxicity) are paired with molecular docking to correlate substituent effects with target binding. For instance, 2-chloro-3-carbaldehyde derivatives show enhanced activity as kinase inhibitors due to improved electrophilicity .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Melting Point | 244–245°C (decomposes) | |

| Synthetic Yield | 65–78% (Vilsmeier-Haack route) | |

| ¹H NMR (CDCl₃) | δ 10.2 (s, 1H, CHO), 7.2–8.1 (m, aromatic) | |

| Crystallographic System | Monoclinic, space group P2₁/c |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.